N-Propyl-m-toluidine is used as a co-initiator in the polymerization of methacrylate bone cement.
The increase in polymerization rate was due to the increase in the amount of BPO. In addition, the curing time was shortened, as well as the time needed to achieve the maximum polymerization rate.
This combination offers an alternative ion-transport mechanism.
The study confirms that TB interacts significantly with DNA at physiological pH value (7.4), which strengthens the understanding of the Toluidine Blue staining of cancer cells.
The outcomes would also depend on the specific chemical being synthesized.
N-Propyl-m-toluidine is used in the production of rubber chemicals and antioxidants.
NPT is a derivative of toluene, where a methyl group (CH3) is attached to the third carbon (meta position) of the benzene ring. Additionally, an amine group (NH2) is linked to the first carbon of the three-carbon propyl chain (N-propyl), which is then connected to the nitrogen atom of the amine group.
The significance of NPT in scientific research is currently limited. However, its structural features suggest potential applications in areas like material science and organic synthesis due to the presence of both aromatic and aliphatic groups [].
The key features of NPT's molecular structure include:
These combined features create a molecule with both aromatic and aliphatic character, potentially allowing it to interact with different types of molecules.
Data is lacking on specific balanced chemical equations for reactions involving NPT.
Melting point, boiling point, and other specific data are currently unavailable for NPT.
There is no current research available on the specific mechanism of action of NPT in biological systems.
While specific information on N-Propyl-m-toluidine's biological activity is limited, we can infer some potential effects based on similar compounds:
The synthesis of N-Propyl-m-toluidine can be achieved through various methods, although specific procedures for this compound are not provided in the given search results. Generally, N-alkylation of m-toluidine with propyl halides or propyl alcohols in the presence of a suitable catalyst could be employed. For example, a similar compound, N-Ethyl-m-toluidine, is synthesized by reacting m-toluidine with ethyl bromide .
N-Propyl-m-toluidine has several potential applications, primarily in the chemical industry:
N-Propyl-m-toluidine may interact with various chemical groups:
Several compounds share structural similarities with N-Propyl-m-toluidine:
N-Propyl-m-toluidine is unique among these compounds due to its specific combination of a propyl group on the amino group and a methyl group at the meta position of the benzene ring. This structure likely influences its reactivity, physical properties, and potential applications in ways that distinguish it from its structural analogs.
Irritant